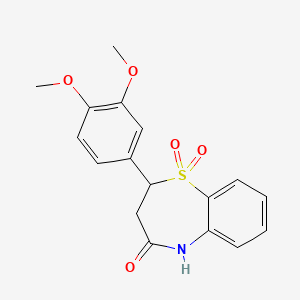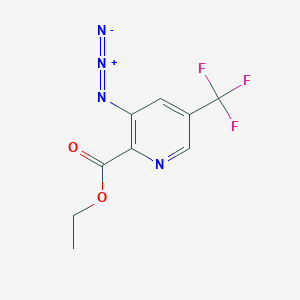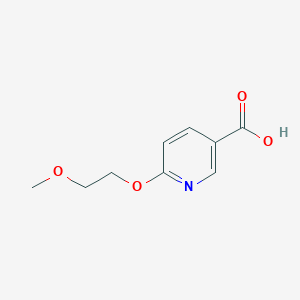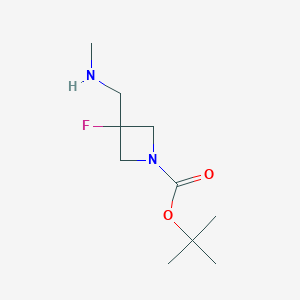
5-chloro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-chloro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is an organic compound . It is reported as an intermediate in the synthesis of glyburide .
Molecular Structure Analysis
The molecular formula of this compound is C16H16ClNO2 . The molecular weight is 289.76 .
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 439.0±45.0 °C and a predicted density of 1.192±0.06 g/cm3 . It is slightly soluble in DMSO and methanol . The compound is solid in form .
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Techniques
Research has demonstrated innovative synthesis methods relevant to compounds structurally related to "5-chloro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide". For instance, a novel synthesis of 1,2,3,4-tetrahydroquinolines through intramolecular cyclization utilizing the Pummerer reaction, starting from methoxyanilines, offers an efficient method for tetrahydroquinoline synthesis (J. Toda, M. Sakagami, T. Sano, 1999).
Anticancer Applications
The synthesis and biological evaluation of derivatives structurally related to the compound have shown potent cytotoxic activity against various human cancer cell lines. Compounds displaying remarkable cytotoxic activity induced apoptosis and cell cycle arrest, suggesting potential as anticancer agents (P. Ravichandiran et al., 2019).
Diuretic and Antihypertensive Agents
Research on quinazoline derivatives indicates significant diuretic and antihypertensive activities, presenting a promising avenue for the development of new therapeutic agents in these areas (M. Rahman et al., 2014).
Serotonin Receptor Agonists
Benzamide derivatives, similar to the compound of interest, have been synthesized and evaluated for their effects on gastrointestinal motility, acting as selective serotonin 4 receptor agonists. This highlights their potential as prokinetic agents for gastrointestinal disorders (S. Sonda et al., 2004).
Antioxidant and Enzymatic Inhibition
N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamides have shown prominent activity against acetylcholinesterase enzyme, suggesting applications in treating diseases related to oxidative stress and enzymatic dysfunction (A. Fatima et al., 2013).
Phosphodiesterase Inhibition
Phosphodiesterase 4 (PDE4) inhibitors, designed for pulmonary diseases, demonstrate the therapeutic potential of structurally related compounds in treating asthma and chronic obstructive respiratory disease (G. Villetti et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
It has been reported as an intermediate in the synthesis ofglyburide , a drug used to treat type 2 diabetes . Glyburide primarily targets the sulfonylurea receptor 1 (SUR1) , which is a regulatory subunit of the ATP-sensitive potassium channels .
Mode of Action
This leads to cell depolarization and an influx of calcium ions, triggering insulin release .
Biochemical Pathways
The compound likely affects the insulin signaling pathway , given its association with glyburide. By promoting insulin release, it can enhance the uptake of glucose by cells, reduce gluconeogenesis in the liver, and modulate lipid metabolism .
Pharmacokinetics
It is excreted in the bile and urine .
Result of Action
If it shares a similar mechanism with glyburide, it might promote insulin release, leading to decreased blood glucose levels .
Eigenschaften
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-chloro-2-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4S/c1-30-22-12-10-17(24)14-20(22)23(27)25-18-11-9-16-6-5-13-26(21(16)15-18)31(28,29)19-7-3-2-4-8-19/h2-4,7-12,14-15H,5-6,13H2,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDXPUHVTMCDEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2362007.png)
![Allyl 2-(isobutylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2362009.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2362010.png)


![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-sulfonyl chloride](/img/structure/B2362016.png)


![methyl 2-(2-naphthamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2362019.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2362020.png)
![N-(2-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2362021.png)

